BenchChemオンラインストアへようこそ!

5-Chloro-3-nitroimidazo[1,2-a]pyridine

Antiparasitic drug discovery Structure-activity relationship Regiochemistry

5-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, a scaffold extensively investigated for antiparasitic drug discovery. The compound features a chlorine atom at the 5-position and a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring, with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 67625-23-4
Cat. No. B3356610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-nitroimidazo[1,2-a]pyridine
CAS67625-23-4
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H
InChIKeyISZHTEIJUPZDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS 67625-23-4): Core Scaffold Properties for Anti-Infective Procurement


5-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, a scaffold extensively investigated for antiparasitic drug discovery [1]. The compound features a chlorine atom at the 5-position and a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring, with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This substitution pattern is critical for modulating both biological activity and physicochemical properties, distinguishing it from other regioisomers such as the 6-chloro-3-nitro analog which has been optimized for improved solubility and pharmacokinetics [2].

Why Generic 3-Nitroimidazo[1,2-a]pyridine Substitution Fails: The Critical Role of 5-Chloro Substitution for 5-Chloro-3-nitroimidazo[1,2-a]pyridine


Within the 3-nitroimidazo[1,2-a]pyridine series, the position of chlorine substitution (5- vs. 6-) fundamentally alters the scaffold's property profile. SAR studies have established that position 5 is a key modulation point for antikinetoplastid activity, while position 6 modifications more directly influence solubility and pharmacokinetic behavior [1]. The 5-chloro regioisomer serves as a distinct starting point for derivatization strategies that differ from those pursued for the 6-chloro analog, which has yielded optimized leads with EC50 = 3.7 µM against L. infantum intracellular amastigotes and greatly improved aqueous solubility [2]. Interchanging these regioisomers without considering their divergent substitution vectors leads to fundamentally different SAR trajectories and is not scientifically valid.

Quantitative Differentiation Evidence for 5-Chloro-3-nitroimidazo[1,2-a]pyridine: Head-to-Head and Cross-Study Comparator Data


Regiochemical Differentiation: 5-Cl vs. 6-Cl Substitution Divergence in Antikinetoplastid SAR

The 5-chloro substitution pattern on the 3-nitroimidazo[1,2-a]pyridine core occupies a distinct chemical space from the 6-chloro regioisomer. In the foundational SAR study by Fersing et al., position 5 of the imidazopyridine ring was identified as one of the key modulation points for antikinetoplastid activity, alongside positions 6 and 8 [1]. While the 6-chloro-3-nitro series has been extensively optimized through position 2 and 8 derivatization to yield a lead with EC50 = 3.7 µM against L. infantum intracellular amastigotes (vs. miltefosine EC50 = 0.4 µM and fexinidazole EC50 = 15.9 µM) [2], the 5-chloro scaffold represents a parallel, less-explored SAR vector that has produced hit compound 5 with broad-spectrum antiparasitic activity [1]. This regiochemical distinction means that procurement of the 5-chloro isomer is not interchangeable with the 6-chloro isomer for SAR exploration campaigns.

Antiparasitic drug discovery Structure-activity relationship Regiochemistry

Antileishmanial and Antitrypanosomal Potency of the 5-Chloro-Derived Hit vs. Reference Drugs

Hit compound 5, derived from the 5-chloro-3-nitroimidazo[1,2-a]pyridine scaffold (bearing an 8-phenylthio moiety), demonstrated potent, broad-spectrum antileishmanial activity with IC50 = 1–2.1 µM against L. donovani, L. infantum, and L. major, and antitrypanosomal activity with IC50 = 1.3–2.2 µM against T. brucei brucei and T. cruzi [1]. These values are competitive with reference drugs: miltefosine, fexinidazole, eflornithine, and benznidazole showed IC50 values ranging from 0.6 to 13.3 µM in the same study [1]. Against L. infantum axenic amastigotes specifically, compound 5 showed IC50 = 1.7 µM, approximately two-fold lower (i.e., more potent) than fexinidazole [1]. The amino-reduced derivative 27 (nitro group reduced to amine) displayed dramatically reduced activity with IC50 = 32–124 µM, confirming the essential role of the 3-nitro group [1].

Antileishmanial Antitrypanosomal Neglected tropical diseases

Non-Genotoxic and Non-Mutagenic Safety Profile of 5-Chloro-Scaffold Derivatives vs. Class-Level Nitroaromatic Risk

A key liability of nitroaromatic compounds is their potential for mutagenicity and genotoxicity. Compound 5, derived from the 5-chloro-3-nitroimidazo[1,2-a]pyridine scaffold, was demonstrated to be non-mutagenic in the Ames test (negative result) and non-genotoxic in the comet assay using HepG2 cells (negative result), in contrast to many other nitroaromatics including reference nitroheterocycles [1]. This safety profile was attributed to selective bioactivation by the parasite type 1 nitroreductase (NTR1), with the compound showing a low reduction potential of E° = −0.63 V [1]. Selectivity was further demonstrated by negligible activity against Plasmodium falciparum (IC50 = 19 µM vs. atovaquone IC50 = 1 nM), an apicomplexan parasite that does not express NTR1 [1].

Genotoxicity Mutagenicity Nitroreductase bioactivation

Physicochemical Differentiation: LogP and pKa of 5-Chloro vs. 6-Chloro Regioisomers

The 5-chloro substitution position confers distinct physicochemical properties compared to the 6-chloro regioisomer. The 5-chloro-3-nitroimidazo[1,2-a]pyridine has a predicted LogP of 2.04 and a predicted pKa of 4.78 ± 0.10 (most acidic) [1]. In contrast, the 6-chloro-3-nitroimidazo[1,2-a]pyridine has a reported pKa of 2.6 and log K = 3.8 . This ~2.2 log unit difference in acidity between regioisomers reflects the differential electronic effects of chlorine substitution at the 5- vs. 6-positions on the imidazopyridine ring system, which directly impacts ionization state at physiological pH, solubility, and formulation behavior.

Physicochemical properties Lipophilicity Ionization

Synthetic Accessibility: Electrochemical and Mechanochemical Routes for 3-Nitroimidazo[1,2-a]pyridine Scaffold Construction

A 2024 study disclosed dual electrochemical and mechanochemical strategies for synthesizing diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines, representing a significant advance in sustainable access to this scaffold class [1]. These methods offer mild and energy-efficient reaction conditions, avoid transition metal catalysts and external heating, and provide a practical alternative to traditional cyclocondensation routes (such as the 2-amino-5-chloropyridine + 1,3-dichloroacetone method followed by nitration) [1]. While this methodology was demonstrated on 2-aryl-substituted analogs rather than the unsubstituted 5-chloro-3-nitro parent compound, it establishes a modern synthetic framework applicable to systematic SAR exploration of position 5-modified derivatives.

Green chemistry Electrochemical synthesis Mechanochemistry

Human Albumin Binding of 5-Chloro-Scaffold Derivative vs. Reference Drugs: Implications for Free Fraction and PK

Compound 5, the hit molecule derived from the 5-chloro-3-nitroimidazo[1,2-a]pyridine scaffold, displayed exceptionally high human albumin binding with a bound fraction of 99.95% (log(fu) = −3.28), measured by LC/MS after incubation in human plasma [1]. This was compared with four reference drugs in the same study. While high protein binding can limit free drug concentration, it also provides a depot effect that may prolong half-life. Critically, the main sulfoxide metabolite of compound 5 retained antiparasitic activity and non-mutagenicity, suggesting in vivo efficacy may be maintained despite high protein binding [1].

Plasma protein binding Pharmacokinetics Human albumin

Optimal Application Scenarios for Procuring 5-Chloro-3-nitroimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Antiparasitic Lead Optimization: Broad-Spectrum Leishmaniasis and Trypanosomiasis Programs

Procure 5-chloro-3-nitroimidazo[1,2-a]pyridine as the starting scaffold for SAR campaigns targeting neglected tropical diseases. The 5-chloro substitution pattern enables access to hit compounds with broad-spectrum antileishmanial (IC50 = 1–2.1 µM) and antitrypanosomal (IC50 = 1.3–2.2 µM) activity comparable to reference drugs miltefosine and fexinidazole . Unlike the 6-chloro regioisomer, which has been extensively optimized toward L. infantum-specific leads, the 5-chloro scaffold remains a fertile and less-explored chemical space for discovering agents with pan-kinetoplastid activity . The demonstrated non-genotoxic, non-mutagenic profile of derivatives from this scaffold eliminates a critical safety liability that plagues many nitroaromatic anti-infective programs .

Regiochemical Comparator Studies: 5-Cl vs. 6-Cl Imidazopyridine Scaffold Differentiation

Use 5-chloro-3-nitroimidazo[1,2-a]pyridine as a critical comparator in head-to-head studies against the 6-chloro regioisomer (CAS 25045-84-5) to map the differential SAR landscape. The ~2.2 pKa unit difference (pKa 4.78 vs. 2.6) between regioisomers translates to substantially different ionization states at physiological pH, impacting solubility, permeability, and target engagement . Researchers synthesizing matched molecular pairs with identical 2- and 8-position substituents but differing only in chlorine position can definitively attribute observed potency and property differences to this single structural variable, informing rational scaffold selection for lead optimization .

Nitroreductase Substrate Probe Development and Mechanism-of-Action Studies

Leverage the 5-chloro-3-nitroimidazo[1,2-a]pyridine scaffold to develop chemical probes for studying type 1 nitroreductase (NTR1)-dependent bioactivation in kinetoplastid parasites. Derivatives of this scaffold have been confirmed as NTR1 substrates with selective bioactivation, displaying a low reduction potential (E° = −0.63 V) that enables parasite-specific activation while sparing host cells . The dramatic loss of antiparasitic activity upon nitro group reduction (IC50 shift from 1–2.1 µM to 32–124 µM) provides a clear functional readout for NTR1-dependent activity . Procurement of the 5-chloro parent compound enables systematic exploration of the substituent effects at position 8 (e.g., phenylthio, benzylthio) on NTR1 substrate efficiency and antiparasitic potency.

Green Chemistry Process Development for Imidazopyridine Scaffold Synthesis

Apply the 5-chloro-3-nitroimidazo[1,2-a]pyridine scaffold as a substrate for developing and benchmarking modern sustainable synthetic methodologies, including electrochemical and mechanochemical approaches. Recent advances demonstrate that 3-nitroimidazo[1,2-a]pyridines can be synthesized under mild, energy-efficient conditions without transition metal catalysts or external heating, offering significant advantages over traditional reflux-based cyclocondensation routes . While the 2024 study focused on 2-aryl derivatives, the unsubstituted 5-chloro-3-nitro parent compound serves as an ideal model substrate for extending these green chemistry methods and for systematic comparison of reaction yields, purity profiles, and scalability across different synthetic paradigms .

Quote Request

Request a Quote for 5-Chloro-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.